Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride
Description
Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride is a substituted aromatic amine derivative characterized by a benzene ring with methyl groups at the 3, 4, and 6 positions and a dimethylaminoacetyl (-N(CH₃)₂CO-) functional group at the 1-position. While direct references to this compound are absent in the provided evidence, its structural analogs—particularly 2,4,5-trimethylaniline hydrochloride and 2,4,6-trimethylaniline hydrochloride—are well-documented.
Properties
CAS No. |
63917-32-8 |
|---|---|
Molecular Formula |
C13H21ClN2O |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
dimethyl-[2-oxo-2-(2,4,5-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-9-6-11(3)12(7-10(9)2)14-13(16)8-15(4)5;/h6-7H,8H2,1-5H3,(H,14,16);1H |
InChI Key |
QZYTVBDHROPLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C[NH+](C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4,6-Trimethylaniline (Key Precursor)
3,4,6-Trimethylaniline is a methyl-substituted aniline derivative, structurally similar to the more commonly studied 2,4,6-trimethylaniline (mesidine). Its preparation generally involves selective nitration of mesitylene (1,3,5-trimethylbenzene) or related trimethylbenzenes, followed by catalytic hydrogenation to the corresponding amine.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1. Nitration of Mesitylene | Mesitylene + Mixed Acid (H2SO4 + HNO3) → 3,4,6-trimethylnitrobenzene | Temperature: 0–25 °C; Time: 1–4 h; Mixed acid ratio H2SO4:HNO3 ~75–80:20–25 parts by weight | Careful temperature control avoids oxidation of methyl groups; mixed acid nitration is selective for mononitration |
| 2. Catalytic Hydrogenation | 3,4,6-trimethylnitrobenzene + H2 → 3,4,6-trimethylaniline | Catalyst: Ni or Rh-based; Temperature: 90–170 °C; Pressure: 1–3 MPa; Time: 2–8 h | Ni catalyst preferred for cost efficiency; hydrogenation reduces nitro group to amine with high yield (~95%) |
Example Data from Patent and Literature:
- Nitration mixture weight ratio: sulfuric acid 75–80 parts, nitric acid 20–25 parts.
- Hydrogenation catalyst: nickel catalyst, 10–20 g per 150 g substrate.
- Hydrogenation temperature: 90–170 °C.
- Hydrogenation pressure: 1–3 MPa.
- Yield of 3,4,6-trimethylaniline ≥95%, purity ≥99% (pale yellow oily liquid).
Preparation of Dimethylaminoacetyl 3,4,6-trimethylaniline
Once 3,4,6-trimethylaniline is obtained, the next step is acylation with a dimethylaminoacetyl moiety. This is typically achieved by reacting the amine with dimethylaminoacetyl chloride or an equivalent activated derivative (e.g., dimethylaminoacetic acid activated by coupling agents).
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. Acylation | 3,4,6-trimethylaniline + dimethylaminoacetyl chloride | Solvent: dichloromethane or similar aprotic solvent; Base: triethylamine or pyridine to scavenge HCl; Temperature: 0–25 °C | Slow addition of acyl chloride to amine solution under stirring; base neutralizes HCl formed |
| 2. Work-up | Dilution with dichloromethane, aqueous acid wash (e.g., 1 N HCl) | Room temperature | Removes excess base and impurities |
| 3. Isolation | Drying over anhydrous sodium sulfate, filtration, concentration | Room temperature or mild heating | Concentrated product is the free base of dimethylaminoacetyl 3,4,6-trimethylaniline |
| 4. Salt Formation | Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol) | Room temperature | Formation of hydrochloride salt, improves stability and crystallinity |
- The hydrochloride salt form enhances the compound's stability and handling properties.
- The acylation step requires careful control of temperature and stoichiometry to prevent over-acylation or side reactions.
- Purification can be achieved by recrystallization from suitable solvents.
Summary Table of Preparation Steps
Analytical and Purification Considerations
- Purity Assessment: Typically by HPLC or GC-MS to confirm >99% purity of the amine intermediate and final product.
- Characterization: NMR, IR, and elemental analysis confirm structure and substitution pattern.
- Physical Properties: The hydrochloride salt is expected to be a crystalline solid with a melting point significantly higher than the free base, improving handling.
Research Findings and Notes
- The selective nitration of mesitylene is critical to avoid oxidation of methyl substituents, which can lower yield and complicate purification.
- Hydrogenation using nickel catalysts is cost-effective and scalable, with reported yields above 95% for the amine.
- Direct literature on the dimethylaminoacetylation of 3,4,6-trimethylaniline is scarce; however, the reaction follows classical amide bond formation principles.
- The hydrochloride salt form is consistent with typical pharmaceutical intermediate preparation to enhance stability and solubility profiles.
- No patents or literature specifically describe the preparation of dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride, but related benzothiazole derivatives and acylated anilines have been documented in patent literature.
Chemical Reactions Analysis
Synthetic Pathways
While no direct synthesis is documented, plausible routes involve:
a) Acylation of 3,4,6-Trimethylaniline
Reaction with dimethylaminoacetyl chloride under basic conditions:
Conditions :
-
Solvent: Dichloromethane or THF.
-
Base: Triethylamine or pyridine (to scavenge HCl).
-
Temperature: 0–25°C.
b) Reductive Amination
Condensation of 3,4,6-trimethylnitrobenzene with dimethylaminoacetaldehyde followed by hydrogenation (Ni catalyst, H at 1–3 MPa) .
a) Amide Hydrolysis
Predicted to undergo hydrolysis in acidic/basic media:
-
Acidic : Cleavage to 3,4,6-trimethylaniline and dimethylaminoacetic acid.
-
Basic : Saponification to carboxylate salt under strong alkaline conditions.
b) Electrophilic Substitution
The aromatic ring’s electron-rich nature (due to methyl groups) may facilitate:
-
Nitration : Requires mixed acid (HSO/HNO) at low temperatures (<10°C) .
-
Sulfonation : Reaction with HSO to introduce sulfonic acid groups.
c) Metabolic Activation
Analogous to 2,4,6-trimethylaniline, this compound may undergo hepatic N-hydroxylation, forming reactive intermediates linked to methemoglobinemia and hepatotoxicity .
Gaps in Research
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
Dimethylaminoacetyl derivatives, including the hydrochloride form, exhibit a range of pharmacological activities. These include:
- Antimicrobial Activity : Compounds with dimethylaminoacetyl moieties have demonstrated effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
- Anticancer Properties : Research indicates that these compounds can inhibit tumor growth by targeting specific biochemical pathways involved in cancer progression .
- Analgesic Effects : Some derivatives have shown promise in pain management, acting as analgesics in preclinical studies .
Synthetic Strategies
The synthesis of dimethylaminoacetyl derivatives typically involves modifying the dimethylamine scaffold through various chemical reactions. Common methods include:
- Functional Group Manipulation : Altering functional groups to enhance biological activity.
- Scaffold Hopping : Exploring different molecular frameworks to identify more effective compounds.
- Combinatorial Chemistry : Rapidly synthesizing and screening multiple derivatives to find suitable candidates for drug development .
Material Science Applications
Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride serves as a precursor in the synthesis of advanced materials. Its unique chemical structure allows it to be utilized in:
- Dye Manufacturing : The compound is a precursor for various dye formulations due to its ability to form stable chromophores when reacted with other chemical agents .
- Coordination Chemistry : It can form bulky ligands that are useful in coordination complexes. For instance, the condensation with glyoxal produces diimine ligands that are valuable in catalysis and materials science .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of dimethylaminoacetyl derivatives against a panel of bacterial pathogens. The results indicated significant inhibition of growth for several strains, suggesting potential as a new class of antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 20 |
| B | S. aureus | 25 |
| C | P. aeruginosa | 15 |
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines showed that this compound reduced cell viability significantly compared to control groups.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Mechanism of Action
The mechanism of action of Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
2,4,5-Trimethylaniline Hydrochloride
- Structure : Methyl groups at 2,4,5 positions; protonated amine group.
- Applications : Historically used in azo dye production; metabolizes into restricted aromatic amines under reductive conditions .
2,4,6-Trimethylaniline Hydrochloride (Mesidine Hydrochloride)
- Structure : Methyl groups at 2,4,6 positions; protonated amine group.
- Applications : Precursor in chemical synthesis (e.g., N-substituted acetamides) ; used in redox initiating systems for polymerization .
- Regulatory Status: Insufficient carcinogenicity data (IARC); listed in OEKO-TEX Standard 100 for monitoring .
Dimethylaminoacetyl 3,4,6-Trimethylaniline Hydrochloride
- Structure: Methyl groups at 3,4,6 positions; dimethylaminoacetyl substituent at the 1-position.
- Inferred Properties: The dimethylaminoacetyl group may enhance solubility and alter metabolic pathways compared to simpler methyl-substituted analogs. Potential applications in pharmaceuticals or specialized polymerization systems remain speculative due to lack of direct data.
Comparative Data Tables
Table 1: Carcinogenicity and Regulatory Status
Toxicological and Regulatory Implications
- Metabolic Pathways: Both 2,4,5- and 2,4,6-trimethylaniline hydrochlorides can release aromatic amines, which are associated with bladder cancer and genotoxicity . This compound may follow similar metabolic pathways, warranting caution in regulatory frameworks .
- Carcinogenicity Data: 2,4,5-Trimethylaniline induced hepatocellular carcinomas in mice and lung adenomas in rats . 2,4,6-Trimethylaniline hydrochloride lacks conclusive carcinogenicity data but is structurally similar to Group 3 compounds .
Biological Activity
Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride is a compound derived from 2,4,6-trimethylaniline, which has been extensively studied for its biological activity. This article reviews the available literature on the biological effects, mechanisms of action, and potential health hazards associated with this compound.
This compound is a derivative of 2,4,6-trimethylaniline (TMA), characterized by the addition of a dimethylaminoacetyl group. The chemical structure can be represented as follows:
This compound is soluble in organic solvents but exhibits limited solubility in water. Its structural modifications contribute to its unique biological properties.
1. Carcinogenic Potential
Research indicates that 2,4,6-trimethylaniline and its derivatives may exhibit carcinogenic properties. Studies involving animal models have demonstrated increased incidences of liver tumors and other neoplasms upon prolonged exposure to TMA:
- Rats : In an 18-month feeding study with male CD rats, significant increases in hepatocellular carcinoma and cholangiocarcinoma were observed at high doses (500 mg/kg) compared to controls .
- Mice : Similar findings were reported in mice, where high doses led to a notable rise in hepatomas .
These findings suggest that the biological activity of this compound may also carry potential carcinogenic risks due to its structural similarities with TMA.
2. Genotoxicity
Studies have shown that TMA derivatives can induce genotoxic effects. For instance, TMA was weakly mutagenic in Salmonella typhimurium and exhibited mutagenicity in Drosophila melanogaster . The formation of N-hydroxylated metabolites is considered a critical step in the activation of various carcinogenic aromatic amines .
Health Hazards
The compound is classified as moderately toxic and poses several health risks:
- Acute Toxicity : Exposure can lead to methemoglobinemia, which impairs the blood's ability to carry oxygen. Symptoms include headache, fatigue, dizziness, and cyanosis (blue discoloration of skin) due to reduced oxygen levels .
- Chronic Effects : Long-term exposure may result in liver damage and potential carcinogenesis. The compound is also a skin irritant and may cause allergic reactions upon contact .
Case Study 1: Animal Studies
A comprehensive study on the effects of TMA derivatives was conducted using various animal models:
| Study Type | Species | Duration | Dosage (mg/kg) | Findings |
|---|---|---|---|---|
| Feeding Study | Male CD Rats | 18 months | 250-500 | Increased liver tumors (p<0.025) |
| Feeding Study | Female Mice | 15 months | 300-600 | Increased hepatomas (p<0.025) |
These studies underline the compound's potential health risks associated with long-term exposure.
Q & A
Basic: What are the recommended safety protocols for handling Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride in laboratory settings?
Methodological Answer:
Researchers must adhere to strict safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powdered forms to avoid inhalation .
- Storage: Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis or degradation. Label containers with hazard symbols (e.g., "Corrosive," "Irritant") .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
- Emergency Procedures: Maintain eyewash stations and emergency showers nearby. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Basic: What are the established synthetic routes for this compound, and what are their key reaction parameters?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Acylation: React 3,4,6-trimethylaniline with dimethylaminoacetyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere to prevent oxidation. Triethylamine is added as a base to scavenge HCl .
Hydrochloride Salt Formation: Treat the free base with concentrated HCl in ethanol, followed by recrystallization from acetone/water (1:3 v/v) to isolate the hydrochloride salt. Key parameters include maintaining pH <2 during salt formation and optimizing crystallization temperatures (4–10°C) for high purity (>98%) .
Advanced: How can researchers optimize the yield and purity of this compound using computational reaction design?
Methodological Answer:
Computational tools streamline reaction optimization:
- Reaction Pathway Prediction: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like ICReDD integrate experimental data with computational models to predict optimal solvents (e.g., ethanol vs. THF) and catalysts .
- Parameter Screening: Apply high-throughput virtual screening (HTVS) to test reaction conditions (temperature, molar ratios) in silico. For example, simulations may reveal that increasing the amine:acyl chloride ratio to 1:1.2 reduces byproduct formation .
- Validation: Validate computational predictions via small-scale experiments. Monitor reactions using in-situ FTIR to track intermediate formation and adjust parameters dynamically .
Advanced: What advanced analytical techniques are suitable for characterizing impurities in this compound, and how should conflicting data be resolved?
Methodological Answer:
Impurity profiling requires orthogonal methods:
- Chromatography: Use reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to separate hydrolyzed byproducts (e.g., free aniline derivatives). Compare retention times against spiked standards .
- Spectroscopy: Employ ¹H/¹³C NMR to identify structural impurities (e.g., incomplete acylation). For example, residual 3,4,6-trimethylaniline will show aromatic proton signals at δ 6.8–7.2 ppm .
- Mass Spectrometry: High-resolution LC-MS (ESI+) detects trace impurities (<0.1%) by matching observed m/z values with theoretical fragments (e.g., [M+H]⁺ = 297.18 Da) .
- Data Conflict Resolution: If HPLC indicates 99% purity but NMR shows anomalies, perform spiking experiments with suspected impurities or use 2D NMR (e.g., HSQC) to resolve overlapping signals .
Advanced: How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
Stability studies should include:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For example, the compound may degrade above 150°C, necessitating low-temperature storage .
- pH Sensitivity: Incubate samples in buffered solutions (pH 2–10) at 37°C for 48 hours. Monitor degradation via HPLC; acidic conditions (pH <3) typically stabilize the hydrochloride salt, while alkaline conditions promote hydrolysis .
- Light Exposure: Expose samples to UV light (254 nm) and analyze photodegradation products using LC-MS. Use amber glassware for light-sensitive storage .
Advanced: What strategies address contradictions in bioactivity data linked to this compound?
Methodological Answer:
Resolve discrepancies via:
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Use standardized protocols (e.g., MTT assay with matched incubation times) .
- Impurity Correlation: Compare bioactivity datasets with impurity profiles. For instance, if Lot A (95% purity) shows higher toxicity than Lot B (99%), quantify residual solvents (e.g., dichloromethane) via GC-MS .
- Mechanistic Studies: Employ CRISPR-edited cell models to isolate target pathways. If conflicting data arise from off-target effects, use siRNA knockdowns to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
